5'-{[(4-Fluorophenyl)carbonyl]amino}-2,3'-bithiophene-4'-carboxylic acid
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Overview
Description
5’-(4-Fluorobenzamido)-[2,3’-bithiophene]-4’-carboxylic acid is a complex organic compound that belongs to the class of bithiophenes These compounds are characterized by the presence of two thiophene rings, which are sulfur-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-(4-Fluorobenzamido)-[2,3’-bithiophene]-4’-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Bithiophene Core: The bithiophene core can be synthesized through a coupling reaction of thiophene derivatives.
Introduction of the Fluorobenzamido Group: This step involves the reaction of the bithiophene core with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
5’-(4-Fluorobenzamido)-[2,3’-bithiophene]-4’-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The fluorobenzamido group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5’-(4-Fluorobenzamido)-[2,3’-bithiophene]-4’-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic solar cells.
Mechanism of Action
The mechanism of action of 5’-(4-Fluorobenzamido)-[2,3’-bithiophene]-4’-carboxylic acid involves its interaction with specific molecular targets. The fluorobenzamido group can interact with proteins and enzymes, potentially inhibiting their activity. The thiophene rings can also interact with cellular membranes, affecting their integrity and function.
Comparison with Similar Compounds
Similar Compounds
2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid: Another compound with a fluorobenzamido group and a carboxylic acid group, but with a thiazole ring instead of a bithiophene ring.
2,2’5’,2’‘-Terthiophene-5,5’'-dicarboxylic acid: A compound with three thiophene rings and two carboxylic acid groups.
Uniqueness
5’-(4-Fluorobenzamido)-[2,3’-bithiophene]-4’-carboxylic acid is unique due to its specific combination of functional groups and the presence of the bithiophene core
Properties
Molecular Formula |
C16H10FNO3S2 |
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Molecular Weight |
347.4 g/mol |
IUPAC Name |
2-[(4-fluorobenzoyl)amino]-4-thiophen-2-ylthiophene-3-carboxylic acid |
InChI |
InChI=1S/C16H10FNO3S2/c17-10-5-3-9(4-6-10)14(19)18-15-13(16(20)21)11(8-23-15)12-2-1-7-22-12/h1-8H,(H,18,19)(H,20,21) |
InChI Key |
PMYHRLOLKAFCSR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=CSC(=C2C(=O)O)NC(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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